Tizoxanide

Vue d'ensemble

Description

Il s'agit du métabolite actif du nitazoxanide, qui est hydrolysé dans l'organisme humain pour former du tizoxanide . Le this compound a démontré son efficacité contre divers protozoaires, helminthes et bactéries anaérobies, ce qui en fait un composé précieux dans le traitement des infections parasitaires .

Applications De Recherche Scientifique

Tizoxanide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying thiazolide chemistry and its derivatives.

Biology: Investigated for its antiparasitic and antimicrobial properties.

Medicine: Used in the treatment of parasitic infections such as cryptosporidiosis and giardiasis.

Industry: Employed in the development of new antiparasitic drugs and formulations.

Mécanisme D'action

Target of Action

The most widely accepted target of Tizoxanide is believed to be the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . PFOR is an enzyme involved in the energy metabolism of anaerobic microbes. By inhibiting this enzyme, this compound disrupts the energy metabolism of these microbes .

Mode of Action

This compound interacts with its target, the PFOR enzyme, leading to the disruption of the energy metabolism in anaerobic microbes . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-treated macrophage cells . It also induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in RAW264.7 macrophage cells .

Pharmacokinetics

This compound is the active metabolite of Nitazoxanide, a thiazolide anti-infective. Nitazoxanide is hydrolyzed to this compound in the human body, followed by conjugation, primarily by glucuronidation to this compound glucuronide .

Result of Action

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also promotes apoptosis in glioblastoma cells by inhibiting CDK1 activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le tizoxanide est synthétisé à partir du nitazoxanide par une réaction d'hydrolyse. Le processus implique l'élimination du groupe acétyle du nitazoxanide pour former du this compound . Les conditions de réaction comprennent généralement l'utilisation d'une base telle que l'hydroxyde de sodium dans un milieu aqueux .

Méthodes de production industrielle

La production industrielle de this compound implique l'hydrolyse à grande échelle du nitazoxanide. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. La réaction est réalisée dans des réacteurs à température et pH contrôlés pour faciliter la réaction d'hydrolyse .

Analyse Des Réactions Chimiques

Types de réactions

Le tizoxanide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former ses dérivés sulfoxyde et sulfone correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés amine.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe nitro est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés sulfoxyde et sulfone.

Réduction : Dérivés amine.

Substitution : Divers thiazolides substitués.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude de la chimie du thiazolide et de ses dérivés.

Biologie : Investigated pour ses propriétés antiparasitaires et antimicrobiennes.

Médecine : Utilisé dans le traitement des infections parasitaires telles que la cryptosporidiose et la giardiase.

Industrie : Employé dans le développement de nouveaux médicaments antiparasitaires et de nouvelles formulations.

Mécanisme d'action

Le this compound exerce ses effets en interférant avec le cycle de la pyruvate : ferredoxine/flavodoxine oxydoréductase (PFOR), qui est essentiel au métabolisme énergétique anaérobie de divers micro-organismes . Cette perturbation entraîne l'inhibition de la production d'énergie dans les parasites, causant finalement leur mort . De plus, le this compound a été démontré pour induire des lésions dans les membranes cellulaires et dépolariser les membranes mitochondriales .

Comparaison Avec Des Composés Similaires

Composés similaires

Nitazoxanide : Le composé parent du tizoxanide, également un thiazolide ayant des propriétés antiparasitaires similaires.

Dénitrothis compound : Un dérivé du this compound avec des modifications du groupe nitro.

RM 4803, RM 4807, RM 4809, RM 4819 : Autres dérivés du thiazolide avec différents degrés d'efficacité contre les bactéries anaérobies.

Unicité

Le this compound est unique en raison de son activité à large spectre contre une large gamme de parasites, de bactéries et de virus . Il s'agit également du métabolite actif du nitazoxanide, ce qui en fait un élément crucial de l'activité pharmacologique du composé parent . Sa capacité à perturber le cycle du PFOR et à induire des lésions membranaires le distingue des autres agents antiparasitaires .

Propriétés

IUPAC Name |

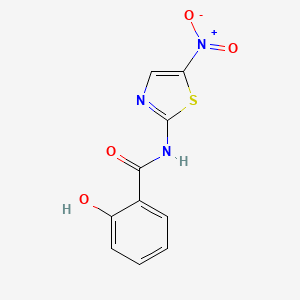

2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169680 | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173903-47-4 | |

| Record name | Tizoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizoxanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tizoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies have shown that Tizoxanide reduces cellular ATP levels in a dose-dependent manner in both uninfected and influenza A and B virus-infected Madin-Darby canine kidney (MDCK) cells []. This decrease in ATP doesn't significantly impact cell viability and appears to be reversible upon removal of this compound from the culture medium.

A: While not directly demonstrated, the reduction of cellular ATP by this compound may indirectly suppress pro-inflammatory cytokine production. This is because a decrease in ATP can activate AMP-activated protein kinase (AMPK), which has been shown to suppress the secretion of pro-inflammatory cytokines [].

ANone: this compound has the molecular formula C10H7N3O4S and a molecular weight of 269.25 g/mol.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Further studies are needed to evaluate its material compatibility and stability for applications beyond the biomedical field.

ANone: The provided research focuses on the antimicrobial and antiviral properties of this compound. There's no mention of catalytic activities associated with this compound.

A: Yes, computational methods, specifically molecular docking studies, have been employed to investigate the interaction of this compound with potential targets, such as the SARS-CoV-2 spike protein [].

A: Yes, researchers have combined experimental solid-state nuclear magnetic resonance (ssNMR) data with theoretical calculations to accurately determine the location of hydrogen atoms in the hydrogen bonds of crystalline this compound []. This approach provided valuable insights into the influence of intermolecular hydrogen bonding on the molecular structure of this compound in its solid state.

A: Replacing the nitro group of this compound with a bromide generally leads to decreased activity against Giardia lamblia []. Similarly, methylation or carboxylation of the benzene ring at position 3 significantly reduces activity, while methylation at position 5 completely abolishes the antiparasitic effect []. These findings highlight the importance of the nitro group and the specific substitution pattern on the benzene ring for the anti-giardial activity of this compound.

A: Researchers have explored amine salts of this compound to enhance its solubility []. These salts demonstrated improved aqueous solubility and absorption, indicating their potential for improved pharmacokinetic properties.

A: Formulation of this compound as amine salts, particularly the ethanolamine salt, has shown promise in enhancing its aqueous solubility and absorption characteristics [].

ANone: The provided research focuses on the pharmacological properties and potential applications of this compound. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies and safety data sheets.

A: this compound is primarily metabolized in the liver to this compound glucuronide (TG) through glucuronidation [, , ].

A: The presence of food can influence the pharmacokinetic profile of this compound. Studies using physiologically-based pharmacokinetic (PBPK) modeling suggest that higher doses of Nitazoxanide might be needed when administered with food to achieve comparable plasma and lung this compound concentrations to those achieved in the fasted state [].

A: A study comparing two oral suspension formulations of Nitazoxanide (500 mg) in healthy Mexican adults showed that both formulations resulted in similar and relatively rapid absorption of this compound, with peak plasma concentrations achieved around 2-3 hours post-administration []. This suggests that Nitazoxanide is well-absorbed after oral administration and is efficiently converted to its active metabolite, this compound.

A: Several analytical methods have been developed and validated for the quantification of this compound in various biological matrices, including: * High-performance liquid chromatography (HPLC) with UV detection: This method has been used to determine this compound levels in human urine, plasma, and breast milk []. * HPLC coupled with mass spectrometry (MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of this compound and its glucuronide metabolite in biological samples, such as mouse plasma []. * Ultra-performance liquid chromatography (UPLC) coupled with MS/MS: This method offers improved sensitivity and shorter analysis times compared to traditional HPLC methods and has been used for this compound quantification in human plasma []. * High-performance thin-layer chromatography (HPTLC) with densitometry: This method offers a simple, rapid, and cost-effective alternative to HPLC and has been validated for quantifying this compound in human plasma [].

A: Nitazoxanide and this compound exhibit potent activity against Helicobacter pylori, including strains resistant to metronidazole [, ]. This suggests that these compounds could be promising candidates for treating H. pylori infections, particularly those resistant to current therapies.

A: Yes, this compound demonstrates significant in vitro activity against various anaerobic bacterial species, including Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens [, ].

A: Studies have demonstrated that this compound effectively inhibits Dengue virus type 2 (DENV-2) replication in Vero cells, primarily by interfering with intracellular processes like trafficking, vesicle-mediated transport, and post-translational modifications essential for viral replication [].

A: A study evaluating the potential of Nitazoxanide for H. pylori eradication found no evidence of acquired resistance after exposing strains to the drug []. This suggests that Nitazoxanide might be effective in treating infections caused by strains resistant to other commonly used antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)